molecular formula C17H16N2S B2568577 2-(phenethylsulfanyl)-1-phenyl-1H-imidazole CAS No. 478046-29-6

2-(phenethylsulfanyl)-1-phenyl-1H-imidazole

Cat. No. B2568577
CAS RN: 478046-29-6
M. Wt: 280.39
InChI Key: VARJAHYAMWUYFI-UHFFFAOYSA-N
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Description

The compound “2-(phenethylsulfanyl)-1-phenyl-1H-imidazole” belongs to the class of organic compounds known as imidazoles, which are characterized by a five-membered ring with two non-adjacent nitrogen atoms. The phenethylsulfanyl group attached at the 2-position of the imidazole ring suggests that this compound might have unique properties compared to other imidazoles .


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the imidazole ring, phenethylsulfanyl group, and phenyl group. These groups could impact the compound’s polarity, reactivity, and interactions with other molecules .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the imidazole ring and the phenethylsulfanyl and phenyl groups. The sulfur atom in the phenethylsulfanyl group might be particularly reactive .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the imidazole ring and phenethylsulfanyl group) would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Future Directions

The study of this compound could open up new avenues in medicinal chemistry, particularly if it shows biological activity. Future research could focus on exploring its potential uses and understanding its mechanism of action .

properties

IUPAC Name

1-phenyl-2-(2-phenylethylsulfanyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2S/c1-3-7-15(8-4-1)11-14-20-17-18-12-13-19(17)16-9-5-2-6-10-16/h1-10,12-13H,11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARJAHYAMWUYFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCSC2=NC=CN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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